1-Nitro-4-[4-(pentyloxy)phenyl]benzene

Catalog No.
S2751551
CAS No.
57125-43-6
M.F
C17H19NO3
M. Wt
285.343
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-4-[4-(pentyloxy)phenyl]benzene

CAS Number

57125-43-6

Product Name

1-Nitro-4-[4-(pentyloxy)phenyl]benzene

IUPAC Name

1-nitro-4-(4-pentoxyphenyl)benzene

Molecular Formula

C17H19NO3

Molecular Weight

285.343

InChI

InChI=1S/C17H19NO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12H,2-4,13H2,1H3

InChI Key

ADKCMQFCGBUMEC-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

1-Nitro-4-[4-(pentyloxy)phenyl]benzene is an organic compound characterized by a nitro group and a pentyloxy substituent on a biphenyl structure. The compound features a nitro group (-NO2) at the para position of one phenyl ring, while the other phenyl ring is substituted with a pentyloxy group (-O-C5H11) at the para position. This unique arrangement contributes to its chemical properties and potential applications in various fields.

The molecular formula for 1-Nitro-4-[4-(pentyloxy)phenyl]benzene is C17H21NO2, with a molecular weight of approximately 285.36 g/mol. The presence of the nitro group introduces polar characteristics, while the pentyloxy group enhances solubility in organic solvents, making this compound suitable for various

  • Electrophilic Aromatic Substitution: The nitro group can activate the aromatic ring for further substitution reactions, allowing for the introduction of additional functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of palladium or lithium aluminum hydride.
  • Oxidation Reactions: Under certain conditions, the pentyloxy group may undergo oxidation to form corresponding carbonyl compounds.

These reactions can be utilized to synthesize derivatives with enhanced biological or chemical properties.

The synthesis of 1-Nitro-4-[4-(pentyloxy)phenyl]benzene can be achieved through several methods:

  • Nitration of Pentyloxy-substituted Phenol:
    • Starting from pentyloxybenzene, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position.
  • Williamson Ether Synthesis:
    • A phenolic compound can be reacted with a pentyl halide (e.g., pentyl bromide) in the presence of a strong base like sodium hydride to form the pentyloxy derivative prior to nitration.
  • Suzuki Coupling Reaction:
    • Utilizing boronic acids and aryl halides, this method allows for the construction of biphenyl systems incorporating both nitro and pentyloxy substituents.

These methods provide pathways to synthesize 1-Nitro-4-[4-(pentyloxy)phenyl]benzene efficiently.

1-Nitro-4-[4-(pentyloxy)phenyl]benzene has potential applications in several fields:

  • Pharmaceuticals: Its structural characteristics may lend themselves to drug development, particularly in creating compounds with antimicrobial properties.
  • Materials Science: The compound could be used in organic electronics or as a precursor for polymers due to its aromatic structure.
  • Chemical Intermediates: It may serve as an intermediate in synthesizing more complex organic molecules or functional materials.

Several compounds share structural similarities with 1-Nitro-4-[4-(pentyloxy)phenyl]benzene. These include:

Compound NameStructure CharacteristicsUnique Features
1-Nitro-4-methoxybenzeneContains a methoxy group instead of a pentyloxy groupMore polar due to methoxy; used in dye synthesis
4-Pentoxybenzoic acidHas a carboxylic acid instead of a nitro groupPotentially useful in bioconjugation applications
1-Amino-4-[4-(pentyloxy)phenyl]benzeneContains an amino group instead of a nitro groupExhibits different reactivity profiles

These comparisons highlight the unique features of 1-Nitro-4-[4-(pentyloxy)phenyl]benzene, particularly its balance between lipophilicity and reactivity due to the combination of nitro and pentyloxy groups. This uniqueness may facilitate specific interactions in biological systems or applications in materials science that differ from those exhibited by similar compounds.

XLogP3

5.7

Dates

Last modified: 07-22-2023

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